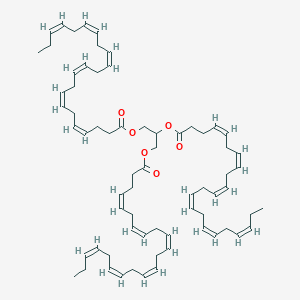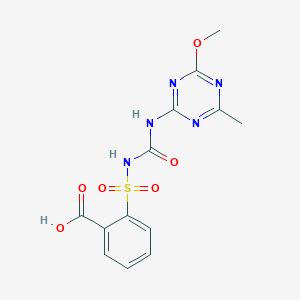
メトスルホン
概要
説明
Metsulfuron is a systemic sulfonylurea herbicide that is used to control broadleaf weeds and woody plants in agricultural and non-agricultural settings. It is a member of the sulfonylurea family of herbicides, and is one of the most widely used herbicides in the world. Metsulfuron is effective against a wide range of weeds, and is especially effective against the tough-to-control woody plants.
科学的研究の応用
除草剤活性
メトスルホンは、アセト乳酸シンターゼ(ALS)酵素活性を阻害する全身性のスルホニル尿素系除草剤です(アセトヒドロキシ酸シンターゼまたはAHASとしても知られています)。 その主な役割は、水稲、トウモロコシ、小麦、大麦などの作物における広葉雑草やイネ科雑草の防除です .
メトスルホンメチルの比色検出
研究者らは、農業用灌漑水中のメトスルホンメチルの検出のための、金ナノ粒子(AuNPs)の反凝集に基づく、迅速で感度の高い比色センサーを開発しました。 動作原理は以下のとおりです。
残留性と移動性
アブラヤシ生態系において、研究者らは、メトスルホンメチルの残留性と移動性に関して、VARLEACHモデルの予測能力を評価しました。 この研究は、特定の環境条件下におけるその挙動に関する洞察を提供します .
作用機序
Target of Action
Metsulfuron, an organic compound classified as a sulfonylurea herbicide, primarily targets broadleaf weeds and some annual grasses . It is a systemic compound with foliar and soil activity .
Mode of Action
Metsulfuron works by inhibiting cell division in the shoots and roots of the plant . It is absorbed by leaves and translocated to growing points of the plant where it stops cell division . Tolerant species, such as wheat and barley, degrade metsulfuron (by hydroxylation of the phenyl ring then conjugation with sugars) much faster than do sensitive species .
Biochemical Pathways
The initial degradation products of metsulfuron-methyl (MSM), thifensulfuron-methyl (TSM), and bensulfuron-methyl (BSM) were identified as corresponding deesterified derivatives, indicating a primary pathway of the deesterification of these three sulfonylurea herbicides . The herbicide acts through inhibition of acetolactate synthase (ALS), an essential enzyme involved in the biosynthesis pathway of branched-chain amino acids present in bacteria, fungi, and higher plants .
Pharmacokinetics
It is known that metsulfuron is a systemic compound with foliar and soil activity, and it works rapidly after it is taken up by the plant .
Result of Action
The result of metsulfuron’s action is the inhibition of cell division in the shoots and roots of the plant, leading to the death of broadleaf weeds and some annual grasses . It is biologically active at low use rates and is very effective on weeds that include bulbs or tubers .
Action Environment
Metsulfuron-methyl is stable to photolysis, but will break down in ultraviolet light . It has a higher mobility potential in alkaline soils, due to its higher solubility . The breakdown of metsulfuron-methyl in soils is largely dependent on soil temperature, moisture content, and pH . The chemical will degrade faster under acidic conditions, and in soils with higher moisture content and higher temperature .
Safety and Hazards
生化学分析
Biochemical Properties
Metsulfuron interacts with key enzymes and proteins in plants. The target enzyme of Metsulfuron is acetolactate synthase (ALS), a key enzyme in the biosynthesis pathway of branched chain amino acids present in bacteria, fungi, and higher plants . Metsulfuron inhibits the ALS enzyme, thereby disrupting the synthesis of essential amino acids .
Cellular Effects
Metsulfuron affects various types of cells and cellular processes. It inhibits cell division in the shoots and roots of plants . This inhibition disrupts the normal growth and development of the plant, leading to the death of the weed .
Molecular Mechanism
Metsulfuron exerts its effects at the molecular level primarily through the inhibition of the ALS enzyme . By inhibiting this enzyme, Metsulfuron disrupts the synthesis of essential branched-chain amino acids, which are crucial for protein synthesis and plant growth .
Temporal Effects in Laboratory Settings
In laboratory settings, Metsulfuron shows a rapid degradation in the soil with a half-life of 6.3 to 7.9 days . This indicates that Metsulfuron is relatively unstable and degrades over time, reducing its long-term effects on cellular function .
Dosage Effects in Animal Models
Based on tests conducted on laboratory animals, Metsulfuron has very low toxicity . No adverse effects on reproduction, no birth defects, and no carcinogenic effects were observed . It is a moderate eye irritant .
Metabolic Pathways
The primary metabolic pathway of Metsulfuron involves the deesterification of the herbicide . This process is carried out by a strain of bacteria called Ancylobacter sp. XJ-412-1, which is capable of degrading Metsulfuron .
Transport and Distribution
Metsulfuron is a systemic herbicide, meaning it is transported throughout the plant, both through the soil and foliar activity . It is rapidly taken up by plants at the roots and on foliage .
特性
IUPAC Name |
2-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O6S/c1-7-14-11(17-13(15-7)24-2)16-12(21)18-25(22,23)9-6-4-3-5-8(9)10(19)20/h3-6H,1-2H3,(H,19,20)(H2,14,15,16,17,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHURBUBIHUHSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058187 | |
| Record name | Metsulfuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79510-48-8 | |
| Record name | Metsulfuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79510-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metsulfuron [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079510488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metsulfuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METSULFURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G9B203G2P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does metsulfuron-methyl exert its herbicidal effect?
A1: Metsulfuron-methyl belongs to the sulfonylurea class of herbicides, known for inhibiting the enzyme acetolactate synthase (ALS) [, , , , , , ]. ALS is a crucial enzyme in the biosynthesis of essential branched-chain amino acids like valine, leucine, and isoleucine. By inhibiting ALS, metsulfuron-methyl disrupts amino acid production, leading to the cessation of plant growth and eventual death [, ].
Q2: What are the downstream effects of ALS inhibition by metsulfuron-methyl in plants?
A2: Inhibition of ALS leads to a decrease in total soluble protein and a temporary increase in amino acid content in plant leaves . It also affects chlorophyll and sugar content, causing initial reductions followed by significant increases over time . Ultimately, these disruptions in vital metabolic processes lead to plant death.
Q3: How does the application timing of metsulfuron-methyl influence its antagonistic effects with other herbicides like sethoxydim?
A3: Studies have shown that applying metsulfuron-methyl 24 hours or more after sethoxydim can mitigate the antagonistic effects observed when both herbicides are tank-mixed . This suggests that the antagonistic response is time-dependent and can be overcome by strategic application timing.
Q4: Can metsulfuron-methyl affect acetyl-CoA carboxylase (ACCase) activity, the target enzyme of herbicides like tralkoxydim?
A4: In vitro assays have shown that metsulfuron-methyl does not affect ACCase activity, nor does it interfere with the inhibition of ACCase by tralkoxydim . This suggests that the observed antagonism between metsulfuron-methyl and tralkoxydim is not directly related to ACCase.
Q5: What is the molecular formula and weight of metsulfuron-methyl?
A5: The molecular formula of metsulfuron-methyl is C14H15N5O6S and its molecular weight is 381.37 g/mol.
Q6: Is there any spectroscopic data available for metsulfuron-methyl?
A6: While the provided research articles do not explicitly mention specific spectroscopic data, researchers can find detailed information on spectral properties (e.g., infrared, NMR, mass spectrometry) in publicly available databases like PubChem or ChemSpider.
Q7: Does the efficacy of metsulfuron-methyl vary with different soil types?
A7: Research indicates that the phytotoxicity of metsulfuron-methyl is influenced by soil pH, but not significantly by soil texture . Higher soil pH generally leads to increased phytotoxicity. Furthermore, adsorption, desorption, and mobility of metsulfuron-methyl are influenced by soil properties like organic matter and clay content .
Q8: How does temperature affect the degradation of metsulfuron-methyl in soil?
A8: Degradation of metsulfuron-methyl is significantly influenced by temperature . Lower temperatures generally slow down the degradation process, leading to longer persistence in the soil.
Q9: Does microbial activity contribute to the degradation of metsulfuron-methyl in soil?
A9: Yes, microbial activity plays a significant role in the degradation of metsulfuron-methyl [, , , ]. Sterile conditions have been shown to significantly slow down the degradation rate, highlighting the importance of soil microorganisms in this process.
Q10: How do structural modifications of metsulfuron-methyl affect its herbicidal activity?
A10: While the provided research articles do not delve into specific structural modifications, the sulfonylurea class of herbicides, to which metsulfuron-methyl belongs, has been extensively studied for SAR. Small changes in the chemical structure of sulfonylureas can significantly impact their activity, potency, and selectivity.
Q11: How stable is metsulfuron-methyl under various environmental conditions?
A13: Research indicates that metsulfuron-methyl is susceptible to degradation in soil, with its half-life varying depending on factors like soil pH, temperature, and microbial activity [, , , ]. Studies on its stability under different environmental conditions are crucial for understanding its persistence and potential environmental impact.
Q12: Are there specific regulations regarding the use and disposal of metsulfuron-methyl?
A12: Metsulfuron-methyl, like other pesticides, is subject to regulations regarding its use, handling, and disposal in different countries. These regulations aim to minimize risks to human health and the environment.
Q13: How is metsulfuron-methyl absorbed, distributed, metabolized, and excreted by plants?
A15: Research has shown that metsulfuron-methyl is readily absorbed by plant foliage and translocated throughout the plant [, ]. Its metabolism in plants can vary depending on the species, leading to the formation of various metabolites.
Q14: What types of studies are used to evaluate the efficacy of metsulfuron-methyl against different weed species?
A16: The provided research articles highlight the use of both greenhouse and field experiments to assess the efficacy of metsulfuron-methyl against various weed species [, , , , , , , , , , , , , , , , , , , , , , ]. These studies involve measuring weed control, plant biomass reduction, and crop yield under different treatment conditions.
Q15: Has resistance to metsulfuron-methyl been reported in weed species?
A17: Yes, resistance to metsulfuron-methyl has been reported in some weed species, including Polypogon fugax and Clidemia hirta .
Q16: What are the potential mechanisms of resistance to metsulfuron-methyl?
A18: Resistance mechanisms can include target-site mutations in the ALS gene, enhanced herbicide metabolism by enzymes like glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases (CYPs), and reduced herbicide uptake or translocation .
Q17: What is the toxicity profile of metsulfuron-methyl?
A17: While the provided research articles focus primarily on the herbicidal aspects of metsulfuron-methyl, it's essential to consult relevant safety data sheets and regulatory guidelines for comprehensive information on its toxicity and safety profile.
Q18: What are the potential environmental impacts of metsulfuron-methyl?
A20: Metsulfuron-methyl, like other herbicides, can have both beneficial and potentially adverse effects on the environment. While it effectively controls weeds, it's crucial to minimize non-target effects on beneficial plants and understand its persistence and degradation pathways in soil and water [, , , ].
Q19: How can the negative environmental impacts of metsulfuron-methyl be mitigated?
A19: Strategies to minimize the negative environmental impacts include using recommended application rates, adopting best management practices to prevent runoff and leaching, and promoting sustainable agricultural practices that reduce herbicide reliance.
Q20: Are there any alternative weed control methods or herbicides that can be used in place of metsulfuron-methyl?
A22: Yes, there are various alternative weed control methods, including mechanical weeding, cultural practices like crop rotation and cover cropping, and other herbicides with different modes of action [, , , , , , , , , , , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


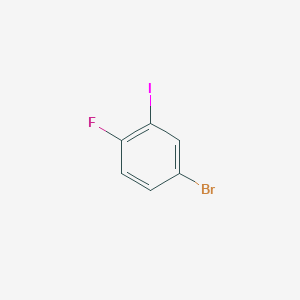


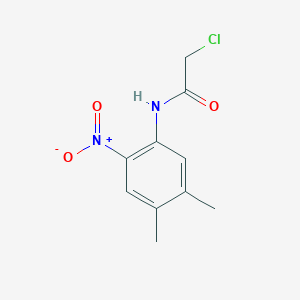

![[1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide](/img/structure/B56258.png)
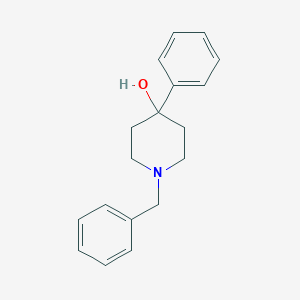
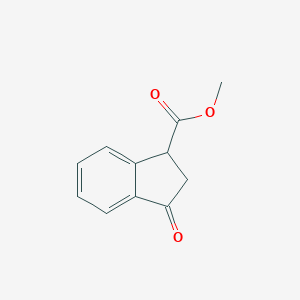
![10-[3-(Dimethylamino)-4-hydroxy-3,5-dimethyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-(3-methyloxiran-2-yl)oxiran-2-yl]naphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B56268.png)

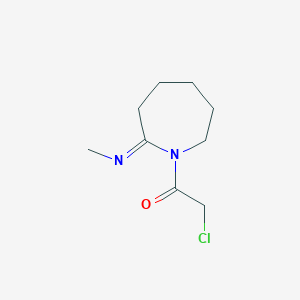

![methyl 1-amino-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B56276.png)
